molecular formula C22H43NaO2 B1260100 Sodium docosanoate CAS No. 5331-77-1

Sodium docosanoate

Cat. No. B1260100
CAS RN: 5331-77-1
M. Wt: 362.6 g/mol
InChI Key: CVYDEWKUJFCYJO-UHFFFAOYSA-M
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Patent
US06699653B2

Procedure details

In an amount of 32.4 g of behenic acid, 9.9 g of arachidic acid and 5.6 g of stearic acid were dissolved in 945 mL of pure water at 90° C. Then, the solution was added with 98 mL of 1.5 mol/L sodium hydroxide aqueous solution with stirring at high speed. Subsequently, the solution was added with 0.93 mL of concentrated nitric acid, cooled to 55° C. and stirred for 30 minutes to obtain a sodium behenate solution.
Quantity
98 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
solvent
Reaction Step Three
Name
Quantity
945 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[C:23](O)(=O)[CH2:24]CCCCCCCCCCCCCCCC.[OH-].[Na+:44].[N+]([O-])(O)=O>C(O)(=O)CCCCCCCCCCCCCCCCCCCCC.O>[C:1]([O-:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:23][CH3:24].[Na+:44] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
98 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
9.9 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
5.6 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
32.4 g
Type
solvent
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
945 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring at high speed
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.